molecular formula C17H16N2O2 B3430917 2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one CAS No. 870692-98-1

2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B3430917
CAS No.: 870692-98-1
M. Wt: 280.32 g/mol
InChI Key: ZUAKYEINYRAVOG-UHFFFAOYSA-N
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Description

2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a hydroxyl group at position 2 and a 4-isopropylphenyl substituent at position 2. Quinazolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

Properties

CAS No.

870692-98-1

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C17H16N2O2/c1-11(2)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18-17(19)21/h3-11H,1-2H3,(H,18,21)

InChI Key

ZUAKYEINYRAVOG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinazolinone derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Features
2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one - 2-OH
- 3-(4-isopropylphenyl)
Enhanced hydrogen-bonding capacity due to hydroxyl group; moderate lipophilicity from isopropylphenyl .
7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one - 7-OH
- 2-isopropyl
- 3-(4-CF₃-phenyl)
Increased hydrophobicity due to CF₃ group; potential for enhanced metabolic stability .
3-(3,4-Dimethylphenyl)-2-mercapto-3H-quinazolin-4-one - 2-SH (thiol)
- 3-(3,4-dimethylphenyl)
Higher nucleophilicity from thiol group; steric hindrance from dimethylphenyl .
7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one - 7-Cl
- 3-isopropyl
- 2-SH
Electron-withdrawing Cl substituent may enhance electrophilic reactivity; moderate solubility in DMSO .
3-[3-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one - 2-SH
- 3-(3-isopropylphenyl)
Meta-substituted isopropylphenyl may alter π-stacking interactions compared to para-substituted analogues .

Physicochemical Properties

  • Solubility : Hydroxyl and thiol groups improve aqueous solubility (e.g., 2-hydroxy derivative in evidence 2), while lipophilic substituents like CF₃ or isopropylphenyl enhance membrane permeability .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) exhibit higher melting points due to increased intermolecular interactions. For instance, 7-hydroxy-2-isopropyl-3-(4-CF₃-phenyl)quinazolin-4-one (CAS 385-83-1) has a reported melting point of 228–230°C , whereas thiol-containing analogues (e.g., evidence 14) show lower melting ranges.

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